molecular formula C24H28N4O2 B2383422 2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}-N-[4-(propan-2-yl)phenyl]acetamide CAS No. 1189984-83-5

2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}-N-[4-(propan-2-yl)phenyl]acetamide

Número de catálogo: B2383422
Número CAS: 1189984-83-5
Peso molecular: 404.514
Clave InChI: WCJOMZXSMNZULO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}-N-[4-(propan-2-yl)phenyl]acetamide (Compound ID: G610-0120) is a synthetic acetamide derivative featuring a 1,4,8-triazaspiro[4.5]dec-1-en-3-one core. Its molecular formula is C₂₅H₃₀N₄O₂, with a molecular weight of 418.54 g/mol . The compound contains a phenyl substituent at the 2-position of the spiro ring and a 4-isopropylphenyl group attached via the acetamide moiety.

Propiedades

IUPAC Name

2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)-N-(4-propan-2-ylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2/c1-17(2)18-8-10-20(11-9-18)25-21(29)16-28-14-12-24(13-15-28)26-22(23(30)27-24)19-6-4-3-5-7-19/h3-11,17H,12-16H2,1-2H3,(H,25,29)(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCJOMZXSMNZULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)NC(=O)C(=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}-N-[4-(propan-2-yl)phenyl]acetamide , with the molecular formula C24H28N4O2C_{24}H_{28}N_{4}O_{2} and a molecular weight of approximately 404.514 g/mol, is a significant research chemical due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The structure of the compound can be represented as follows:

IUPAC Name 2(2oxo3phenyl1,4,8triazaspiro[4.5]dec3en8yl)N(4propan2ylphenyl)acetamide\text{IUPAC Name }2-(2-oxo-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-8-yl)-N-(4-propan-2-ylphenyl)acetamide

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in cancer treatment and cellular signaling pathways. Its activity is primarily linked to the inhibition of specific enzymes and modulation of cell signaling pathways.

  • Phospholipase D Inhibition : The compound acts as an inhibitor of phospholipase D (PLD), an enzyme involved in lipid signaling that plays a crucial role in cell proliferation and survival. Inhibition of PLD has been shown to lead to increased apoptosis in cancer cells and reduced invasiveness and metastasis .
  • Autophagy Promotion : Some studies suggest that the compound may promote autophagy in colorectal cancer cells, enhancing the degradation of cellular components and potentially leading to cancer cell death .

Research Findings

Several studies have explored the biological activities of this compound:

StudyFindings
In vitro studies Demonstrated significant inhibition of cancer cell proliferation at low concentrations (IC50 values around 20 nM for PLD2) .
Cellular assays Showed that treatment with the compound led to increased apoptosis markers in various cancer cell lines .
Mechanistic studies Identified modulation of signaling pathways related to cell survival and proliferation, particularly through PLD inhibition .

Case Studies

  • Colorectal Cancer : A study investigated the effects of this compound on colorectal cancer cells, revealing that it induced autophagy and inhibited cell proliferation through PLD inhibition. The results indicated a promising therapeutic potential for targeting PLD in colorectal cancer treatment .
  • Breast Cancer Models : Another research effort focused on breast cancer models where the compound was shown to reduce cell migration and invasion by modulating lipid signaling pathways associated with metastasis .

Aplicaciones Científicas De Investigación

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly through its ability to inhibit specific enzymes and modulate cell signaling pathways. Notably, it has been observed to:

  • Inhibit Phospholipase D (PLD) : This enzyme is crucial in lipid signaling pathways that influence cell proliferation and survival. Inhibition of PLD can lead to increased apoptosis in cancer cells, reducing invasiveness and metastasis .
  • Promote Autophagy : Studies suggest that the compound may enhance autophagy in colorectal cancer cells, facilitating the degradation of cellular components and potentially leading to cancer cell death.

Pain Management

The compound shows potential in pain management by interacting with mu opioid receptors. Activation of these receptors is associated with:

  • Antihyperalgesic Effects : This interaction influences various biochemical pathways related to pain perception and inflammation, suggesting potential therapeutic applications in treating chronic pain conditions.

Synthetic Routes and Production

The synthesis of 2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multi-step organic reactions:

  • Preparation of Spirocyclic Core : The initial steps focus on creating the unique spirocyclic structure that characterizes this compound.
  • Introduction of Acetamide Group : Subsequent reactions introduce the acetamide group under controlled conditions to ensure high yield and purity.

Industrial production may utilize large-scale synthesis methods, including continuous flow reactors to optimize efficiency and minimize costs.

Case Studies

Recent studies have highlighted the effectiveness of 2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}-N-[4-(propan-2-yl)phenyl]acetamide in various experimental settings:

Anticancer Studies

In vitro studies demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, showcasing percent growth inhibitions exceeding 75% .

Pain Relief Studies

Animal models have shown promising results regarding pain relief through the activation of peripheral mu receptors, indicating potential for clinical applications in pain management therapies.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Key Substituents Notable Features
Target Compound (G610-0120) C₂₅H₃₀N₄O₂ 418.54 - 2 6 Phenyl, 4-isopropylphenyl Spirocyclic core; moderate lipophilicity inferred from analogs.
2-[2-(3,4-Dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]-N-[3-(trifluoromethyl)phenyl]acetamide C₂₄H₂₅F₃N₄O₂ 476.49* - 2 7 3,4-Dimethylphenyl, 3-CF₃-phenyl Electron-withdrawing CF₃ group may enhance metabolic stability.
N-(2-chloro-4-methylphenyl)-2-[2-(3,4-dimethylphenyl)-3-oxo-...acetamide (G610-0193) C₂₄H₂₇ClN₄O₂ 438.96 4.616 2 6 3,4-Dimethylphenyl, 2-chloro-4-methylphenyl High logP suggests lipophilicity; chloro-substituent may influence toxicity.
N-(3-ethylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide (G610-0224) C₂₃H₂₆N₄O₂ 390.48 - 2 6 Phenyl, 3-ethylphenyl Lower molecular weight; ethyl group may improve solubility.
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 - 1 4 3,4-Dichlorophenyl, thiazolyl Non-spiro analog; R₂²(8) hydrogen-bonding motif observed in crystal structure.

*Calculated based on molecular formula.

Key Observations:

Substituents: The target compound’s 4-isopropylphenyl group contrasts with electron-withdrawing (e.g., CF₃ in ) or bulky (e.g., 3,4-dimethylphenyl in ) substituents in analogs. These modifications influence lipophilicity, solubility, and steric effects .

Physicochemical Properties: logP: The chloro-substituted analog (G610-0193) exhibits a high logP of 4.616, suggesting pronounced lipophilicity, whereas the target compound likely has moderate logP due to the isopropyl group’s balance of hydrophobicity and steric bulk . Hydrogen Bonding: All spiro-containing analogs have 2 H-bond donors and 6 acceptors, enabling similar intermolecular interactions.

Synthetic Considerations :

  • Amide bond formation via carbodiimide coupling (e.g., EDC·HCl) is a common method for synthesizing these compounds, as demonstrated in . The target compound’s synthesis likely follows analogous protocols.

Crystallographic Insights :

  • The dihedral angle between aromatic rings in (61.8° ) highlights conformational flexibility, which may affect molecular stacking and solubility. Similar analyses for the spiro compounds could clarify their solid-state behavior .

Implications for Research and Development

The structural and functional diversity among these acetamide derivatives underscores the importance of substituent optimization for drug design. For instance:

  • Electron-withdrawing groups (e.g., CF₃ in ) may enhance metabolic stability but reduce solubility.

Further studies should explore crystallographic data (using SHELX ) and hydrogen-bonding patterns to optimize the target compound’s physicochemical and pharmacological profile.

Q & A

Q. What are the recommended synthetic routes for preparing 2-{3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl}-N-[4-(propan-2-yl)phenyl]acetamide?

The synthesis typically involves multi-step pathways, including cyclization reactions to form the triazaspiro core and subsequent functionalization. A common approach starts with constructing the spirocyclic backbone via [4+2] cycloaddition or condensation reactions, followed by introducing the acetamide moiety through nucleophilic substitution or coupling reactions. Reaction conditions (e.g., anhydrous solvents like DMF, catalysts such as Pd for cross-coupling, and temperatures between 60–120°C) are critical for yield optimization .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

Use a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify proton environments and carbon frameworks. For example, spirocyclic protons exhibit distinct splitting patterns due to restricted rotation .
  • Infrared (IR) Spectroscopy: Confirm carbonyl (C=O) stretches (~1670–1730 cm1^{-1}) and amide N–H bonds (~3300 cm1^{-1}) .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯O) to validate stereochemistry .

Q. What standard assays are used to evaluate the compound’s potential biological activity?

  • Enzyme Inhibition Assays: Measure IC50_{50} values against kinases or proteases using fluorescence-based or colorimetric methods (e.g., ATP depletion assays) .
  • Antimicrobial Testing: Perform minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .

Advanced Research Questions

Q. What strategies can optimize the reaction yield of the triazaspiro core during synthesis?

  • Catalyst Screening: Test palladium or copper catalysts for cross-coupling steps to enhance regioselectivity .
  • Solvent Effects: Compare polar aprotic solvents (e.g., DMSO, DMF) to stabilize intermediates and reduce side reactions .
  • Temperature Gradients: Use reflux conditions (80–100°C) for cyclization steps, monitoring progress via TLC or HPLC .

Q. How do electronic effects of substituents (e.g., phenyl, isopropyl) influence the compound’s reactivity in nucleophilic reactions?

  • Electron-Withdrawing Groups (EWGs): The phenyl ring at position 2 enhances electrophilicity at the carbonyl group, favoring nucleophilic attack (e.g., by amines or thiols) .
  • Steric Hindrance: The isopropyl group on the acetamide moiety may reduce accessibility to bulky nucleophiles, requiring smaller reagents (e.g., methylamine) .

Q. What in silico methods are suitable for predicting the binding affinity of this compound to neurological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with GABAA_A receptors or sodium channels, focusing on hydrogen bonds with the triazaspiro core .
  • QSAR Modeling: Train models on spirocyclic analogs to correlate substituent properties (e.g., logP, polar surface area) with activity .

Q. How should researchers address contradictions in biological activity data across different assay systems?

  • Assay Validation: Replicate experiments in orthogonal systems (e.g., cell-free vs. cell-based assays) to rule out false positives .
  • Solubility Adjustments: Test the compound in DMSO/PBS mixtures to ensure uniform dispersion, as aggregation in aqueous buffers may skew results .

Data Contradiction Analysis

Q. How to interpret discrepancies between computational predictions and experimental binding affinities?

  • Conformational Sampling: Ensure docking simulations account for flexible side chains in the target protein (e.g., using molecular dynamics) .
  • Protonation States: Adjust ligand protonation (e.g., amide tautomerization) to match physiological pH conditions .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.